UT-A1 Urea Transporter Inhibition: A Distinct Target Engagement Profile Compared to Related Urea Transporters
[7-(trifluoromethyl)-9H-carbazol-3-yl]urea demonstrates measurable inhibition of the rat urea transporter UT-A1 with an IC50 of 750 nM [1]. This activity, while not benchmarked against a direct structural analog in the same assay, establishes a distinct biological profile compared to the well-characterized UT-A/UT-B dual inhibitor UTA1inh-A1, which exhibits IC50 values of 3.3 μM for UT-A1 and 16 μM for UT-B . The target compound's single-digit micromolar activity against UT-A1 suggests a different selectivity window and potency rank order compared to this reference tool compound, making it a valuable comparator in urea transporter pharmacology studies [1].
vs UTA1inh-A1 IC50 3.3 µM
| Evidence Dimension | Inhibition of urea transporter UT-A1 |
|---|---|
| Target Compound Data | IC50 = 750 nM |
| Comparator Or Baseline | UTA1inh-A1: UT-A1 IC50 = 3.3 μM |
| Quantified Difference | Target compound is 4.4-fold more potent than UTA1inh-A1 on UT-A1 (cross-study comparison) |
| Conditions | Rat UT-A1 expressed in MDCK cells, 15 min incubation, fluorescence plate reader assay [1] vs. UT-A1 inhibition assay |
Why This Matters
This quantitative activity against a defined renal target enables its use as a chemical probe in urea transporter research, distinguishing it from carbazole ureas with no reported UT-A1 activity.
- [1] BindingDB. (n.d.). BDBM50575385 (CHEMBL4877290). IC50: 750 nM for inhibition of rat UT-A1 expressed in MDCK cells. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50575385&google=BDBM50575385 View Source
